7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride
Description
Properties
Molecular Formula |
C11H12Cl2N2 |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7;/h1-2,5,13-14H,3-4,6H2;1H |
InChI Key |
OFBIUNZAFLPJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Base Protocol
A representative procedure begins with D-tryptophan methyl ester hydrochloride (1.96 mmol) dissolved in ethyl acetate, washed with saturated NaHCO₃, and dried over MgSO₄. The residue is reacted with 4-(prop-2-yn-1-yloxy)benzaldehyde (1.96 mmol) in acetonitrile with activated molecular sieves and trifluoroacetic acid (TFA) under reflux for 1 h. After TFA addition and overnight reflux, the mixture yields the intermediate 1-(4-(prop-2-yn-1-yloxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole , which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Chlorination Strategies
Friedel-Crafts Alkylation
Friedel-Crafts reactions facilitate the incorporation of alkyl or aryl groups at the indole nitrogen. A protocol from CN103864779B employs 3,5-dichlorobenzaldehyde (1.2 eq) with the tetrahydro-β-carboline core in trifluoroacetic acid, followed by NaBH₄ reduction to afford 1-(3,5-dichlorophenyl) derivatives. Subsequent Boc protection and hydrolysis yield the final hydrochloride salt with 73% overall efficiency.
Reductive Amination
Reductive amination strategies are employed for N-alkylation. For instance, 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1 mmol) reacts with 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.63 mmol) in the presence of K₂CO₃ and crown ethers at 65°C for 3 h. Workup with aqueous NaOH and extraction with CH₂Cl₂ provides the alkylated product, which is converted to the hydrochloride salt via HCl/EtOAc treatment.
TCCA-Mediated Oxidative Rearrangement
A novel method reported in RSC Advances utilizes trichloroisocyanuric acid (TCCA) for oxidative rearrangement of tetrahydro-β-carbolines. The reaction proceeds via chlorohydrin intermediate formation, followed by semi-pinacol rearrangement in dichloromethane at 25°C. This one-pot method achieves 65–78% yields for spirooxindole derivatives, though applicability to 7-chloro variants requires further optimization.
Comparative Analysis of Synthetic Routes
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in ethyl acetate or concentrated HCl in methanol at 0°C. Crystallization from ethanol/water (1:3) affords the hydrochloride salt with >99% purity, as confirmed by qNMR. Critical parameters include strict pH control (pH 2–3) and slow cooling rates (0.5°C/min) to prevent polymorphism.
Challenges and Optimization
Regioselectivity Issues
Unwanted chlorination at the 5- or 9-positions occurs when using excess NCS, necessitating precise stoichiometry (1.05 eq) and reaction monitoring via HPLC.
Racemization Control
The C1 stereocenter in 1-substituted derivatives is prone to racemization during Fischer synthesis. Semipreparative chiral chromatography (Chiralpak IC column, hexane/EtOH 70:30) resolves enantiomers with 98% ee.
Solvent Systems
Toluene/water biphasic systems improve yields in Suzuki couplings (82% vs. 68% in dioxane) by minimizing side reactions.
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) demonstrate that the Fischer indole route achieves consistent yields (67±2%) with <0.5% impurities. Continuous flow systems reduce reaction times from 12 h to 45 min for the cyclization step. Environmental metrics include PMI (process mass intensity) of 23 and E-factor 18, indicating moderate sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride may exhibit anticancer properties. Studies have shown that it can inhibit specific pathways involved in cancer proliferation:
- Mechanism of Action : The compound has been identified as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with diffuse large B-cell lymphoma (DLBCL). It demonstrates an IC50 value of approximately 4.8 nM against BCL6 .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis.
Biological Research Applications
In addition to its medicinal implications, the compound is also utilized in various biological research contexts:
Chemical Biology
The compound serves as a useful tool in chemical biology for probing cellular mechanisms. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways.
Synthesis of Derivatives
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride acts as a building block for synthesizing more complex indole derivatives. These derivatives are often explored for their own unique biological activities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Inhibition of Oncogenic Pathways : A study published in a peer-reviewed journal highlighted the effectiveness of the compound in inhibiting oncogenic pathways in vitro. The results showed significant reductions in cell viability in cancer cell lines when treated with various concentrations of the compound .
- Neuroprotection Studies : Research investigating the neuroprotective effects of indole derivatives has included this compound as a candidate. In models of neurodegeneration, it demonstrated a capacity to reduce markers of oxidative stress and improve cell survival rates .
- Synthetic Chemistry Applications : The compound has been used as a precursor in synthetic routes to develop novel pharmacological agents. Its versatility in chemical reactions allows chemists to explore new therapeutic avenues .
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This binding inhibits the receptor’s activity, leading to reduced tumor cell growth and increased apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (referred to as Compound A ) with structurally or functionally related β-carbolines and tetrahydro-pyridoindole derivatives.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 7-chloro group in Compound A likely enhances electrophilicity compared to 7-methoxy in harmaline (), which is critical for HDAC binding. Chloro substituents improve metabolic stability but may increase cytotoxicity .
- Carboxamide side chains in compounds like 9g and 9i () significantly boost antiproliferative potency by enabling hydrogen bonding with HDAC active sites. Compound A lacks this side chain, suggesting lower intrinsic activity unless further derivatized.
Pharmacological Targets :
- Harmaline () targets MAO-A, whereas Compound A and analogs () focus on HDACs. This divergence arises from substituent-driven selectivity; methoxy groups favor neurotransmitter interactions, while chloro/carboxamide groups favor epigenetic modulation .
Synthetic Challenges :
- Fluorinated analogs (e.g., 7-fluoro derivatives in ) showed 0% conversion under hydrogenation, highlighting the synthetic difficulty of halogenated β-carbolines. In contrast, chloro derivatives like Compound A are more accessible via Pictet-Spengler reactions .
Physicochemical Properties: Solubility: Compound A’s analogs (e.g., RCLST132477) show slight solubility in DMSO and methanol, whereas harmaline’s dihydrate form improves aqueous solubility . Stability: Hygroscopicity in RCLST132477 () contrasts with the crystalline stability of 9g (), emphasizing the role of substituents in solid-state behavior.
Key Research Findings
- Antiproliferative Efficacy : Compound 9g (4-chlorophenyl derivative) achieved the highest yield (62.9%) and melting point (135–136°C) among HDAC inhibitors, suggesting that chloroaryl groups optimize both synthesis and thermal stability .
- Toxicity Profile : Halogenated derivatives like Compound A and RCLST132487 may exhibit higher cytotoxicity than methoxy- or cyclopropyl-substituted analogs (e.g., 9i), as seen in HDAC inhibitor studies .
- Thermal Stability: Decomposition temperatures for related compounds (e.g., DATF in at 260°C) suggest that β-carbolines with electron-withdrawing groups (e.g., Cl) exhibit superior thermal stability compared to amino-substituted analogs .
Biological Activity
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS No. 2006276-83-9) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant research findings.
- Molecular Formula: C11H12ClN2
- Molecular Weight: 206.67 g/mol
- CAS Number: 2006276-83-9
- Purity: ≥95% .
Structure-Activity Relationship (SAR)
Recent studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a promising chemotype for developing potentiators of the CFTR protein associated with cystic fibrosis. The structure of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride suggests potential interactions with biological targets that could lead to therapeutic benefits .
Table 1: Comparison of Biological Activity in Related Compounds
| Compound | Activity Type | Efficacy | Reference |
|---|---|---|---|
| 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | CFTR Potentiator | Moderate | |
| γ-Carboline derivatives | CFTR Potentiator | High | |
| Indole alkaloids | Anticancer | Variable |
1. Cystic Fibrosis Modulation
The compound has been studied for its role as a potentiator of the CFTR protein. In vitro studies showed that it can enhance the function of mutant CFTR channels (F508del and G551D mutations). The efficacy was evaluated using a high-throughput screening assay that measured the activation of CFTR-mediated chloride secretion in cell lines expressing these mutations .
3. Neuroprotective Effects
Some studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential activity warrants further investigation into the neuroprotective effects of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .
Case Studies
Case Study 1: CFTR Potentiation
In a study involving immortalized bronchial epithelial cells expressing F508del-CFTR, treatment with the compound resulted in a significant increase in chloride ion transport when combined with forskolin. This indicates its potential utility in treating cystic fibrosis by restoring chloride secretion .
Case Study 2: Anticancer Activity
Research on indole alkaloids has shown that certain derivatives can inhibit cancer cell proliferation effectively. While specific data on this compound’s anticancer activity is still emerging, it aligns with the established profile of indoles as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, and how is structural confirmation achieved?
- Methodology : Synthesis typically involves cyclization of tryptamine derivatives with chloro-substituted aldehydes or ketones under acidic conditions. For example, analogous tetrahydro-β-carboline syntheses use Pictet-Spengler reactions . Structural validation requires a combination of H/C NMR (to confirm the fused indole-pyridine ring and chlorine substitution), high-resolution mass spectrometry (HRMS) for molecular ion verification, and elemental analysis .
Q. What HPLC conditions are optimal for purity analysis of this compound?
- Methodology : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is recommended. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 20% to 80% over 25 minutes at 1 mL/min flow rate provides adequate separation. Detection at 254 nm ensures identification of impurities and degradation products .
Q. How should the compound be stored to ensure stability in laboratory settings?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to oxidizers and moisture, as decomposition may occur, releasing toxic gases (e.g., HCl or nitrogen oxides) . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is advised for long-term storage protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data across different pH conditions?
- Methodology : Perform pH-dependent solubility studies using a shake-flask method. Prepare buffers at pH 1.2 (HCl), 4.5 (acetate), 6.8 (phosphate), and 7.4 (HEPES). Quantify solubility via UV-Vis spectrophotometry at λmax (~280 nm for indole derivatives) and validate with HPLC. Contradictions in literature may arise from polymorphic forms or residual solvents; use XRPD to rule out crystalline variations .
Q. What strategies mitigate oxidative degradation during in vitro pharmacological assays?
- Methodology : Add antioxidants (e.g., 0.1% ascorbic acid) to assay buffers. Conduct stability tests under simulated physiological conditions (37°C, 5% CO2) with LC-MS/MS monitoring. Degradation products (e.g., hydroxylated or dechlorinated derivatives) can be identified using Q-TOF mass spectrometry .
Q. How is serum protein binding affinity quantified for this compound?
- Methodology : Use equilibrium dialysis or ultrafiltration. Incubate the compound with human serum albumin (HSA) or α1-acid glycoprotein (AGP) at 37°C. Quantify free vs. bound fractions via LC-MS/MS. Calculate binding constants (Kd) using Scatchard plots. Cross-validate with surface plasmon resonance (SPR) for real-time kinetics .
Q. What experimental designs assess blood-brain barrier (BBB) penetration potential?
- Methodology :
- In vitro : Use MDCK-MDR1 cell monolayers. Measure apparent permeability (Papp) in apical-to-basolateral and basolateral-to-apical directions. A Papp ratio <2 suggests passive diffusion; >2 indicates efflux transporter involvement (e.g., P-gp) .
- In vivo : Administer the compound intravenously to rodents. Collect plasma and brain tissue at multiple time points. Calculate brain-to-plasma ratio (B/P) via LC-MS/MS. A B/P ≥0.3 suggests BBB penetration .
Key Considerations for Methodological Rigor
- Contradiction Analysis : Conflicting solubility or stability data may arise from impurities (e.g., residual HCl) or assay conditions. Always include controls (e.g., USP reference standards) .
- Safety Protocols : Decomposition products (e.g., HCl gas) require fume hood use and personal protective equipment (PPE) during handling .
- Ethical Compliance : Adhere to non-medical use declarations; applications must align with industrial or academic research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
